2-(Cyclopentyloxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopentyloxy)pyrazine is a heterocyclic organic compound featuring a pyrazine ring substituted with a cyclopentyloxy group. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

The synthesis of 2-(Cyclopentyloxy)pyrazine can be achieved through several routes. One common method involves the reaction of pyrazine with cyclopentanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, with the catalyst facilitating the formation of the cyclopentyloxy group on the pyrazine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Análisis De Reacciones Químicas

2-(Cyclopentyloxy)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine or tetrahydropyrazine, depending on the conditions and reagents used.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated pyrazine derivatives.

Aplicaciones Científicas De Investigación

2-(Cyclopentyloxy)pyrazine is a heterocyclic organic compound with a pyrazine ring and a cyclopentyloxy group, making it useful in synthetic chemistry and biological studies. Pyrazines have applications in fragrance, flavoring, and medicinal chemistry because they can interact with various biological targets and possess aromatic characteristics.

Scientific Research Applications

This compound is applicable across multiple fields:

- Pharmaceutical Development Studies of the interactions between biological systems and this compound are vital to understand its potential therapeutic roles and suitability for pharmaceutical development.

- Organic Synthesis Synthetic routes highlight the versatility of this compound as an intermediate in organic synthesis.

- Medicinal Chemistry Pyrazines, which include this compound, have diverse applications in medicinal chemistry. Pyrazine derivatives are often studied for their potential pharmacological properties.

Pyrazine Derivatives Biological Activities

Pyrazine-modified natural product derivatives have a wide range of biological activities . Some research findings include:

- Anti-inflammatory Activity Pyrazine derivatives exhibit anti-inflammatory properties .

- Antimicrobial Activity Pyrazine derivatives have antimicrobial activity against selected strains of Gram-positive bacteria .

- Anticancer Activity Pyrazine derivatives show anticancer effects . In silico research confirmed assumptions about the anticancer effect of pyrazine, suggesting a high probability of activity against glioblastoma tumor cells .

- Inhibitory Activity Compound 1 which was obtained by introducing pyrazines into C-2 indole substituents showed good inhibitory activity against RdRp (IC50= 58 μM) and good permeability, solubility, and lipophilicity of caco-2 .

- Pim Kinases Inhibitors Compounds 10 and 11 showed stronger inhibition of Pim-2 kinase with IC50 values of 10 and 12 nM. Compound 11 had a stronger inhibitory effect on Pim-1 kinase with an IC50 value of 13 nM .

- hBMEC-2 and SH-SY5Y cells activity Cinnamic acid–pyrazine derivatives enhance the bioactivity of cinnamic acid derivatives in neural function and neurovascular protection. The activity of the human microvascular endothelial cell line (HMEC-2) and the human neuroblastoma cell line (SH-SY5Y) against free radical damage increased under the action of compounds 12 – 15 . Compound 15 showed the strongest activity in HBMEC-2 cells with EC 50 values of 3.55 μM, respectively. Compounds 12 – 14 showed the strongest activity in SH-SY5Y cells, with EC 50 values of 3.68, 3.74, and 3.62 μM, respectively .

- BPH-1 and MCF-7 activity Compound 46 showed good activity against BPH-1 and MCF-7, with IC50 values of 10.4 and 9.1 μM, respectively, comparable to adriamycin (IC50 values of 14.1 and 9.2 μM). Compound 47 showed the strongest activity against the PC12 cell line with an IC50 value of 16.4 μM .

- BEL-7402 cell line activity Compound 48 showed the strongest inhibitory effect on the BEL-7402 cell line with an IC50 value of 10.74 μM and no toxicity to HUVEC-12 (IC50 > 40 μM). Fluorescence staining and flow cytometry analysis showed that compound 48 could induce apoptosis of BEL-7402 cells .

Mecanismo De Acción

The mechanism of action of 2-(Cyclopentyloxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.

Comparación Con Compuestos Similares

2-(Cyclopentyloxy)pyrazine can be compared with other pyrazine derivatives, such as:

2-Methoxypyrazine: Known for its distinct odor and use in flavoring agents.

2-Ethylpyrazine: Used in the synthesis of pharmaceuticals and agrochemicals.

2,3-Dimethylpyrazine: Studied for its potential biological activities and applications in materials science.

What sets this compound apart is its unique cyclopentyloxy group, which can impart different chemical and biological properties compared to other pyrazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(Cyclopentyloxy)pyrazine is a heterocyclic organic compound characterized by a pyrazine ring substituted with a cyclopentyloxy group. This structural configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry. Pyrazines are known for their diverse applications in various fields, including flavoring, fragrance, and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

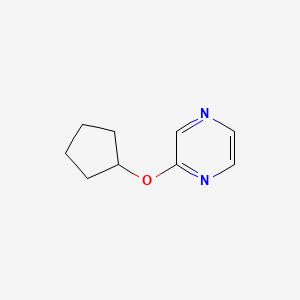

The chemical structure of this compound can be depicted as follows:

Pharmacological Properties

The biological activity of this compound has been explored in several contexts, particularly its potential as a pharmacological agent. Research indicates that pyrazine derivatives exhibit various bioactive properties, including:

- Antimicrobial Activity : Pyrazines have been shown to possess antimicrobial properties, which may extend to this compound.

- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest mechanisms .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects against oxidative stress in neuronal cell lines .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various biological targets, including:

- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of enzymes such as cytochrome P450 and RNA-dependent RNA polymerases, which are crucial for viral replication and cancer cell proliferation .

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of compounds related to this compound:

- Anticancer Activity :

- Neuroprotective Effects :

Table 1: Biological Activity of Pyrazine Derivatives

| Compound Name | Activity Type | Target/Cell Line | IC50/EC50 Value (μM) |

|---|---|---|---|

| Cinnamic Acid-Pyrazine Derivative | Anticancer | BGC-803 | 0.69 |

| Cinnamic Acid-Pyrazine Derivative | Anticancer | BEL-7402 | 10.74 |

| Neuroprotective Pyrazine Derivative | Neuroprotection | HMEC-2 | 3.55 |

Propiedades

IUPAC Name |

2-cyclopentyloxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-4-8(3-1)12-9-7-10-5-6-11-9/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBGOPXYWRYBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.